molecular formula C5H11NOS B12935353 N-(Propan-2-yl)-2-sulfanylacetamide CAS No. 58458-67-6

N-(Propan-2-yl)-2-sulfanylacetamide

Cat. No.: B12935353
CAS No.: 58458-67-6
M. Wt: 133.21 g/mol
InChI Key: HTAGYIGDUSMPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Propan-2-yl)-2-sulfanylacetamide: is an organic compound that features a sulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Propan-2-yl)-2-sulfanylacetamide typically involves the reaction of isopropylamine with 2-chloroacetamide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group displaces the chlorine atom, forming the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(Propan-2-yl)-2-sulfanylacetamide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Compounds with different functional groups replacing the sulfanyl group.

Scientific Research Applications

Chemistry: N-(Propan-2-yl)-2-sulfanylacetamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its sulfanyl group can form covalent bonds with cysteine residues in proteins, making it a valuable tool for probing protein function.

Medicine: this compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its role in treating diseases such as cancer and neurodegenerative disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(Propan-2-yl)-2-sulfanylacetamide involves its interaction with biological molecules, particularly proteins. The sulfanyl group can form covalent bonds with cysteine residues, leading to the inhibition of enzyme activity or alteration of protein function. This interaction can modulate various cellular pathways, making the compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds:

    N-(Propan-2-yl)-2-chloroacetamide: Similar in structure but with a chlorine atom instead of a sulfanyl group.

    N-(Propan-2-yl)-2-hydroxyacetamide: Contains a hydroxyl group instead of a sulfanyl group.

    N-(Propan-2-yl)-2-aminoacetamide: Features an amino group in place of the sulfanyl group.

Uniqueness: N-(Propan-2-yl)-2-sulfanylacetamide is unique due to its sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

58458-67-6

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

N-propan-2-yl-2-sulfanylacetamide

InChI

InChI=1S/C5H11NOS/c1-4(2)6-5(7)3-8/h4,8H,3H2,1-2H3,(H,6,7)

InChI Key

HTAGYIGDUSMPNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.